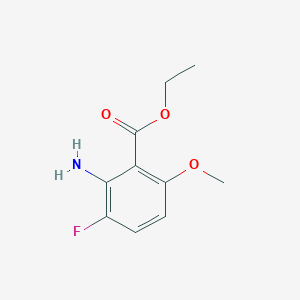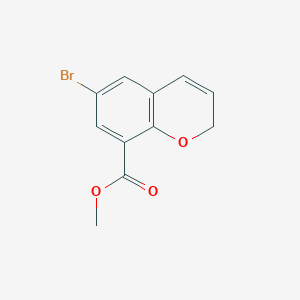
3,2'-Bis(trifluoromethyl)-4-fluorobiphenyl
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl is a complex organic compound characterized by the presence of trifluoromethyl groups and a fluorine atom attached to a biphenyl structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method employs palladium catalysts and boronic acids to form the biphenyl structure. The reaction conditions often include the use of solvents like dioxane and bases such as potassium carbonate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) or nucleophiles (e.g., hydroxide, amines).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biphenyl ketones, while substitution reactions can produce various substituted biphenyl derivatives .
Aplicaciones Científicas De Investigación
3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the modulation of kinase activity.
Mecanismo De Acción
The mechanism of action of 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl involves its interaction with specific molecular targets. For instance, it has been studied as an inhibitor of the Rearranged during Transfection (RET) kinase, which plays a role in various cellular processes. The compound binds to the active site of the kinase, thereby inhibiting its activity and modulating downstream signaling pathways .
Comparación Con Compuestos Similares
- 3,5-Bis(trifluoromethyl)phenylboronic acid
- 2’-Bromo-2-fluoro-5-nitro-1,1’-biphenyl
Comparison: 3,2’-Bis(trifluoromethyl)-4-fluorobiphenyl is unique due to the specific positioning of its trifluoromethyl and fluorine groups, which can influence its reactivity and interactions with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it a valuable compound for targeted applications .
Propiedades
Número CAS |
1261605-71-3 |
|---|---|
Fórmula molecular |
C14H7F7 |
Peso molecular |
308.19 g/mol |
Nombre IUPAC |
1-fluoro-2-(trifluoromethyl)-4-[2-(trifluoromethyl)phenyl]benzene |
InChI |
InChI=1S/C14H7F7/c15-12-6-5-8(7-11(12)14(19,20)21)9-3-1-2-4-10(9)13(16,17)18/h1-7H |
Clave InChI |
DOQFZAYBVLBOTG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-Methyl-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}oxan-4-ol](/img/structure/B13177803.png)

![4-[2-(Hydroxymethyl)pyrrolidin-1-yl]benzaldehyde](/img/structure/B13177823.png)



![1-[1-(Methylamino)cyclopentyl]propan-1-one](/img/structure/B13177847.png)






